molecular formula C24H20N2O6 B10894237 Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B10894237
M. Wt: 432.4 g/mol
InChI Key: RFKVHCWYAYTCCK-UHFFFAOYSA-N
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Description

Diallyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification methods such as chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Diallyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets diallyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Diallyl 2,6-diamino-4-phenylfuro[2,3-f] benzofuran-3,7-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound belongs to a class of furobenzofuran derivatives, characterized by its unique structural features that may contribute to its biological activities. The molecular formula is C19H20N4O4C_{19}H_{20}N_4O_4, with a complex arrangement that facilitates interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diallyl 2,6-diamino-4-phenylfuro[2,3-f] benzofuran-3,7-dicarboxylate. In vitro assays have demonstrated effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate significant potency, particularly against resistant strains.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These results suggest the compound could be developed into a therapeutic agent for treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines
In a comparative study using MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

The biological activity is believed to stem from its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms at play.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of diallyl 2,6-diamino-4-phenylfuro[2,3-f] benzofuran-3,7-dicarboxylate. Acute toxicity studies in animal models indicate a favorable safety margin at therapeutic doses. However, long-term studies are required to fully understand its chronic toxicity and side effects.

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C24H20N2O6/c1-3-10-29-23(27)17-14-12-15-18(19(22(26)31-15)24(28)30-11-4-2)16(20(14)32-21(17)25)13-8-6-5-7-9-13/h3-9,12H,1-2,10-11,25-26H2

InChI Key

RFKVHCWYAYTCCK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC=C)N)C4=CC=CC=C4)N

Origin of Product

United States

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